1H-Pyrrole-2-carboxylic acid, 4-hydroxy-5-methyl-, methyl ester

Description

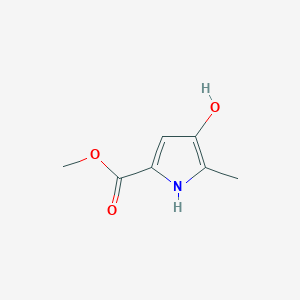

1H-Pyrrole-2-carboxylic acid, 4-hydroxy-5-methyl-, methyl ester is a pyrrole-derived ester characterized by a hydroxy group at position 4, a methyl group at position 5, and a methyl ester moiety at position 2 (Figure 1). Its molecular formula is C₇H₉NO₃, with a molecular weight of 155.15 g/mol.

Properties

IUPAC Name |

methyl 4-hydroxy-5-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4-6(9)3-5(8-4)7(10)11-2/h3,8-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGLECFTRPIIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444611 | |

| Record name | 1H-PYRROLE-2-CARBOXYLIC ACID, 4-HYDROXY-5-METHYL-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203208-35-9 | |

| Record name | 1H-PYRROLE-2-CARBOXYLIC ACID, 4-HYDROXY-5-METHYL-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1H-Pyrrole-2-carboxylic acid, 4-hydroxy-5-methyl-, methyl ester, commonly referred to as methyl pyrrole-2-carboxylate, is a heterocyclic compound that has garnered attention for its potential biological activities. With a molecular formula of C7H9NO3 and a molecular weight of 155.15 g/mol, this compound is of interest in medicinal chemistry due to its structural features that may contribute to various pharmacological effects.

Antiviral Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antiviral properties. In particular, studies have shown that certain pyrrole derivatives can act against various viral strains, including herpes simplex virus (HSV) and hepatitis A virus (HAV). For instance, a related compound demonstrated anti-HSV-1 activity with effective concentrations leading to substantial reductions in viral titers in cell culture experiments .

Antimicrobial Properties

The biological evaluation of pyrrole derivatives has also highlighted their antibacterial properties. Specific studies have reported that compounds with similar structural motifs exhibit potent activity against drug-resistant strains of bacteria. For example, the incorporation of electron-withdrawing groups into the pyrrole structure has been linked to enhanced antibacterial efficacy .

Case Study 1: Antiviral Efficacy Against HSV-1

A study conducted by Bernardino et al. evaluated the antiviral effects of various pyrrole derivatives against HSV-1. The results indicated that the introduction of an ester group at specific positions on the pyrrole ring significantly increased antiviral activity. The most effective compound exhibited an IC50 value lower than that of standard antiviral agents used in clinical settings .

Case Study 2: Antitubercular Activity

In another investigation focused on tuberculosis, a series of pyrrole-2-carboxamide compounds were synthesized and tested for their efficacy against Mycobacterium tuberculosis. Compounds derived from 1H-Pyrrole-2-carboxylic acid showed promising results with minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL against resistant strains, indicating their potential as new antitubercular agents .

Structure-Activity Relationship (SAR)

The biological activity of 1H-Pyrrole-2-carboxylic acid derivatives can be influenced by several structural modifications:

| Modification | Effect |

|---|---|

| Electron-withdrawing groups | Enhance antibacterial and antiviral activity |

| Esterification | Increases solubility and bioavailability |

| Bulky substituents | Potentially improves target specificity |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of pyrrole compounds exhibit antimicrobial properties. For instance, halogen-doped pyrroles, including methyl esters, have been identified as effective inhibitors of bacterial enzymes such as gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . The methyl ester form of 1H-Pyrrole-2-carboxylic acid has shown promise in developing new antibiotics due to its ability to inhibit gram-positive bacterial strains effectively.

Cancer Research

The compound has been explored as a potential inhibitor of the ERK5 mitogen-activated protein kinase pathway, which is implicated in cancer cell proliferation and survival. A study demonstrated that pyrrole carboxamide derivatives could serve as selective ERK5 inhibitors with nanomolar potency . This indicates that 1H-Pyrrole-2-carboxylic acid derivatives could be vital in developing targeted cancer therapies.

Materials Science

Polymeric Applications

Pyrrole derivatives are utilized in synthesizing conductive polymers. The incorporation of 1H-Pyrrole-2-carboxylic acid into polymer matrices can enhance electrical conductivity and mechanical properties. This application is particularly relevant in developing sensors and electronic devices where material performance is critical.

Agricultural Research

Pesticide Development

The compound's ability to interact with biological systems makes it a candidate for developing new pesticides. Research indicates that pyrrole derivatives can act as inhibitors of specific enzymes in pests, leading to their potential use as environmentally friendly pest control agents .

Data Tables

Case Studies

- Antimicrobial Efficacy Study

- ERK5 Inhibition Research

- Conductive Polymer Development

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The biological and physicochemical properties of pyrrole derivatives are highly dependent on substituent positions, ester groups, and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrrole Derivatives

Key Observations:

Substituent Position Sensitivity :

- The target compound’s 4-hydroxy and 5-methyl groups likely enhance hydrogen-bonding capacity and steric effects compared to 5-phenyl or 5-chloro analogs .

- Positional isomerism (e.g., 2-carboxylic acid vs. 3-carboxylic acid esters) significantly alters molecular geometry and polarity, as seen in the 3-carboxylic acid ethyl ester analog (PSA: 60.69 vs. target’s inferred PSA ~76) .

Ester Group Impact :

- Methyl esters (e.g., target compound) generally exhibit higher metabolic stability but lower bioavailability than ethyl esters due to reduced lipophilicity .

- Ethyl esters, such as 4-benzoyl-5-formyl-3-methyl-, ethyl ester, may offer better membrane permeability but faster enzymatic hydrolysis .

Biological Activity: The parent acid, 1H-pyrrole-2-carboxylic acid, inhibits QS in Pseudomonas aeruginosa by suppressing las and rhl gene expression (80–97% inhibition) . The methyl ester derivative may act as a prodrug, requiring hydrolysis to the active acid form. Chloro and methoxy substituents (e.g., 5-chloro and 5-methoxy analogs in ) are associated with enhanced antibacterial activity but may increase toxicity .

Preparation Methods

Azomethine Ylide Generation and Nitrostyrene Reactivity

The foundational work by Thieme Connect outlines a two-step synthesis of pyrrole-2-carboxylic acids via 1,3-dipolar cycloaddition. In this method, azomethine ylides—generated from α-amino acids and aldehydes—react with nitrostyrenes to form pyrrolidine intermediates. Subsequent oxidative aromatization yields the pyrrole ring. For the target compound, nitrostyrenes pre-functionalized with methyl and hydroxyl groups at specific positions could direct regioselective cycloaddition. For example, a nitrostyrene derivative bearing a methyl group at C5 and a protected hydroxyl at C4 would ensure correct substituent placement.

Oxidative Aromatization and Esterification

Post-cycloaddition, the pyrrolidine intermediate undergoes dehydrogenation using agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the aromatic pyrrole. Carboxylic acid functionality at C2 is introduced via hydrolysis of intermediate esters or oxidation of methyl groups. Methyl esterification is achieved through Fischer esterification or reaction with methyl chloroformate. Notably, the hydroxyl group at C4 requires protection (e.g., as a silyl ether) during acidic or basic conditions to prevent side reactions.

Directed Lithiation-Electrophilic Quenching Strategies

N-Protected Pyrrole Lithiation

A patent by CN102167680B details the use of N-protected pyrroles in low-temperature lithiation reactions. For the target compound, N-tert-butoxycarbonyl (N-Boc) protection ensures stability during lithiation. At -78°C, s-butyllithium deprotonates the C2 position, facilitated by chiral ligands such as (+)-Tocosamine, enabling enantioselective carboxylation. Introducing carbon dioxide at this stage forms the carboxylic acid, which is subsequently esterified with methanol under acidic conditions.

Regioselective Functionalization

The methyl and hydroxyl groups are introduced via electrophilic substitution post-lithiation. For instance, methyl iodide can alkylate the C5 position, while a hydroxyl group is installed via oxidation of a boronate intermediate. Alternatively, pre-functionalized electrophiles (e.g., methyl-substituted epoxides) may be employed. The patent reports yields exceeding 70% for analogous structures when using methyl tert-butyl ether as the solvent.

Condensation of α-Carbonyl Oximes and α,β-Unsaturated Aldehydes

Pyrrole Formation via [3+2] Cyclization

US8273901B2 discloses a method where α-carbonyl oximes react with α,β-unsaturated aldehydes to form pyrroles. For the target molecule, an oxime bearing a methyl group and a protected hydroxyl is condensed with acrolein derivatives. The reaction proceeds in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C, yielding a dihydropyrrole intermediate that undergoes oxidation to the aromatic form.

Post-Cyclization Modifications

The ester group is introduced via nucleophilic acyl substitution using methyl alcohol and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). Hydroxyl deprotection (e.g., tetrabutylammonium fluoride for silyl ethers) finalizes the structure. This method offers modularity but requires precise control over oxidation states to avoid over-oxidation of the hydroxyl group.

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for 1H-Pyrrole-2-carboxylic Acid, 4-Hydroxy-5-methyl-, Methyl Ester Synthesis

Optimization Parameters and Challenges

Temperature and Solvent Effects

Low temperatures (-78°C) are critical in lithiation to prevent side reactions, while polar solvents (tetrahydrofuran) enhance dipole interactions in cycloadditions. Methyl tert-butyl ether improves yields in lithiation by stabilizing the lithiated intermediate.

Protecting Group Strategies

The hydroxyl group’s protection as a silyl ether (e.g., tert-butyldimethylsilyl) avoids undesired nucleophilic attacks during esterification. Deprotection requires mild conditions (e.g., fluoride ions) to preserve the ester functionality.

Analytical Characterization

1H-NMR confirms regiochemistry through distinct shifts: δ 2.1–2.3 ppm (C5-methyl), δ 4.9–5.1 ppm (C4-hydroxyl proton exchange), and δ 3.7 ppm (ester methyl). High-resolution mass spectrometry validates molecular weight (C8H11NO4, [M+H]+ = 186.0764).

Q & A

Q. What are the optimized synthetic routes for 1H-Pyrrole-2-carboxylic acid, 4-hydroxy-5-methyl-, methyl ester?

Methodological Answer: The compound can be synthesized via hydrolysis of precursor esters or oxidation of substituted pyrroles. A validated protocol involves:

- Hydrolysis : Refluxing a pyrrole ester (e.g., ethyl ester) in a 10% NaOH/EtOH solution, followed by acidification with HCl to precipitate the carboxylic acid intermediate .

- Oxidation : Using KMnO₄ in acetone/water (1:1 v/v) at 0°C to oxidize methyl groups to carboxylic acids, followed by extraction and recrystallization .

- Key Parameters : Reaction time (overnight for hydrolysis), temperature (0°C for oxidation), and stoichiometry (2.0 eq KMnO₄) are critical for yield optimization .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- TLC : Monitor reaction progress using petroleum ether/ethyl acetate (8:2) as the mobile phase .

- 1H-NMR : Identify substituents via characteristic signals (e.g., δ 1.80 ppm for exchangeable OH protons, δ 5.05 ppm for methylene groups in ester linkages) .

- Mass Spectrometry : Confirm molecular weight using ESI-MS, with expected [M+H]⁺ or [M+Na]⁺ peaks .

Q. How do substituents influence regioselectivity in pyrrolecarboxylic acid synthesis?

Methodological Answer: Electron-withdrawing groups (e.g., COOH, COOCH₃) at the α-position of pyrrole rings shift electrophilic substitution to the γ-position (e.g., position 4 instead of 3). This requires radical-type reactions (e.g., tert-butyl hypochlorite) to achieve desired substitution patterns .

Advanced Research Questions

Q. What mechanistic insights explain the oxidation of 5-methyl groups to carboxylic acids in this compound?

Methodological Answer: KMnO₄-mediated oxidation proceeds via a radical mechanism under acidic conditions. The methyl group is converted to a carboxyl group through sequential hydroxylation and dehydrogenation steps. Key evidence includes the isolation of dihydroxy intermediates and pH-dependent yield variations .

Q. How can computational modeling guide the design of novel derivatives?

Methodological Answer:

- Retrosynthesis Tools : Use AI-powered platforms (e.g., Template_relevance models) to predict feasible routes based on databases like Reaxys or Pistachio .

- Docking Studies : Simulate interactions with biological targets (e.g., CB2 receptors) to prioritize derivatives with enhanced binding affinity .

Q. How is the pharmacological activity of this compound evaluated?

Methodological Answer:

- hERG Inhibition Assays : Use patch-clamp electrophysiology to assess cardiotoxicity risks. Derivatives with low hERG II inhibition (IC₅₀ > 10 µM) are prioritized .

- Antifungal Testing : Employ microdilution assays (e.g., MIC against Candida spp.) and correlate activity with substituent hydrophobicity .

Q. How should researchers resolve contradictions in spectral data for pyrrole derivatives?

Methodological Answer:

Q. What strategies stabilize the compound under acidic or oxidative conditions?

Methodological Answer:

Q. How are structure-activity relationships (SAR) studied for pyrrole esters?

Methodological Answer:

Q. What challenges arise during scale-up of pyrrole ester synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.